

# A Comparative Analysis of Experimental and Calculated Spectroscopic Data for 4-Octyne

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## Compound of Interest

Compound Name: 4-Octyne

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This guide provides a detailed comparison of experimental and computationally predicted spectroscopic data for **4-octyne**. By presenting Infrared (IR),  $^1\text{H}$  Nuclear Magnetic Resonance (NMR), and  $^{13}\text{C}$  NMR data side-by-side, this document aims to offer a comprehensive resource for the structural elucidation and verification of this compound. The methodologies for key spectroscopic experiments are also detailed to support reproducibility and further investigation.

## Spectroscopic Data Comparison

The following tables summarize the experimental and calculated spectroscopic data for **4-octyne**. Experimental values have been sourced from established chemical databases, while the calculated data were generated using predictive algorithms.

Table 1: Infrared (IR) Spectroscopy Data

Feature	Experimental Frequency (cm <sup>-1</sup> )	Calculated Frequency (cm <sup>-1</sup> )	Notes
C-H Stretch (sp <sup>3</sup> )	2965, 2935, 2875	2960-2850	Typical for alkyl C-H bonds.
C≡C Stretch	Weak or absent	~2230	The symmetrical nature of 4-octyne results in a very small change in dipole moment during the C≡C stretching vibration, leading to a weak or absent peak in the experimental spectrum.[1]

Table 2: <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Data

Protons	Experimental Chemical Shift (ppm)	Calculated Chemical Shift (ppm)	Multiplicity	Integration
-CH <sub>2</sub> -C≡	~2.14	~2.20	Triplet	4H
-CH <sub>2</sub> -CH <sub>3</sub>	~1.48	~1.55	Sextet	4H
-CH <sub>3</sub>	~0.98	~0.95	Triplet	6H

Table 3: <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Data

Carbon	Experimental Chemical Shift (ppm)	Calculated Chemical Shift (ppm)
C≡C	~80.6	~80.0
-CH <sub>2</sub> -C≡	~19.1	~19.5
-CH <sub>2</sub> -CH <sub>3</sub>	~22.8	~22.5
-CH <sub>3</sub>	~13.5	~13.0

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers aiming to reproduce these results.

### Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **4-octyne**.

Methodology:

- Sample Preparation: A thin film of neat **4-octyne** was prepared between two potassium bromide (KBr) plates.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used for analysis.
- Data Acquisition:
  - A background spectrum of the KBr plates was recorded.
  - The sample was placed in the spectrometer's sample holder.
  - The spectrum was acquired over a range of 4000-400 cm<sup>-1</sup>.
  - To improve the signal-to-noise ratio, 16 to 32 scans were co-added.
  - The final spectrum is presented as transmittance versus wavenumber (cm<sup>-1</sup>).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton environments within **4-octyne**.

### $^1\text{H}$ NMR Spectroscopy Protocol:

- Sample Preparation: Approximately 5-10 mg of **4-octyne** was dissolved in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). Tetramethylsilane (TMS) was used as an internal standard (0 ppm). The solution was transferred to a 5 mm NMR tube.
- Instrumentation: A 400 MHz NMR spectrometer was utilized.
- Data Acquisition:
  - The spectrometer was locked onto the deuterium signal of the  $\text{CDCl}_3$ .
  - The magnetic field was shimmed to achieve homogeneity.
  - A standard one-pulse sequence was used to acquire the spectrum.
  - Key parameters included a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

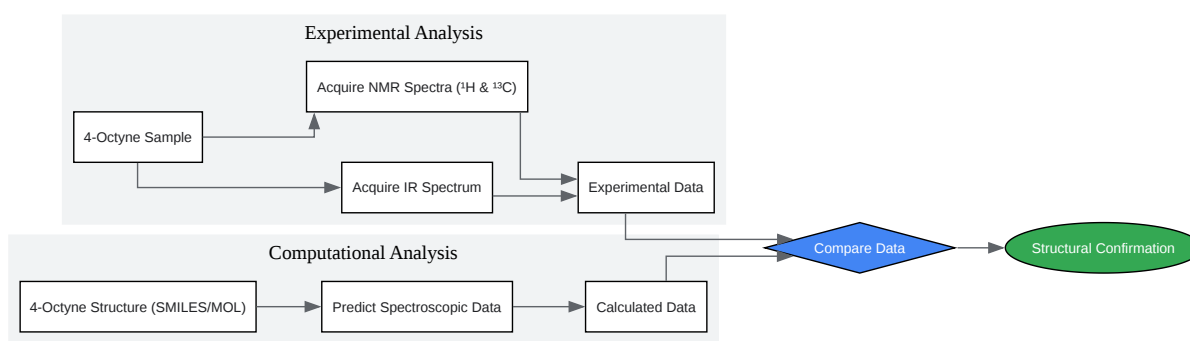
### $^{13}\text{C}$ NMR Spectroscopy Protocol:

- Sample Preparation: The same sample prepared for  $^1\text{H}$  NMR was used.
- Instrumentation: A 100 MHz NMR spectrometer (or a 400 MHz spectrometer operating at a  $^{13}\text{C}$  frequency of 100 MHz) was employed.
- Data Acquisition:
  - A proton-decoupled pulse sequence was used to simplify the spectrum to single peaks for each unique carbon.
  - The spectral width was set to approximately 0-100 ppm.
  - A longer relaxation delay (e.g., 2-5 seconds) was used to ensure accurate integration, although not strictly necessary for qualitative analysis.

- A significantly larger number of scans (e.g., 128 to 1024) was required due to the low natural abundance of the  $^{13}\text{C}$  isotope.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for comparing experimental and calculated spectroscopic data, a crucial process in chemical structure verification.



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Caption: Workflow for comparing experimental and calculated spectroscopic data.

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## References

- 1. [orgchemboulder.com](http://orgchemboulder.com) [orgchemboulder.com]

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